![molecular formula C19H24ClN5O2 B2931803 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923174-78-1](/img/structure/B2931803.png)

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

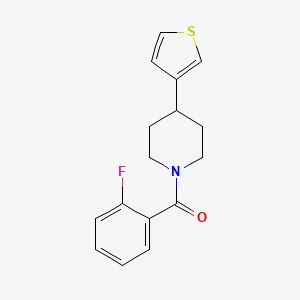

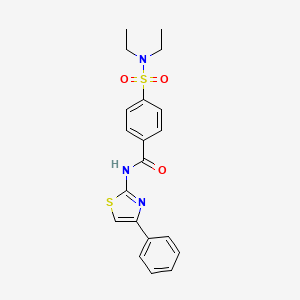

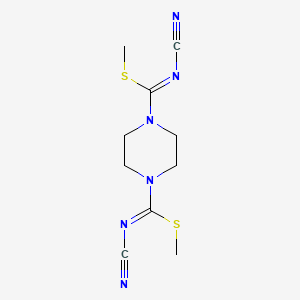

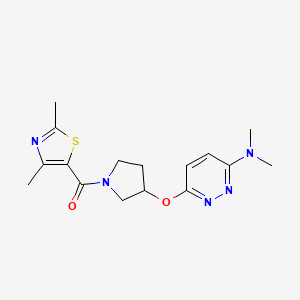

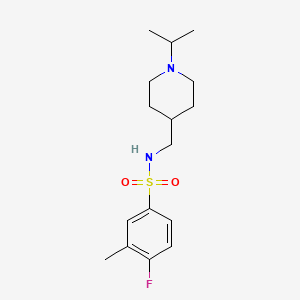

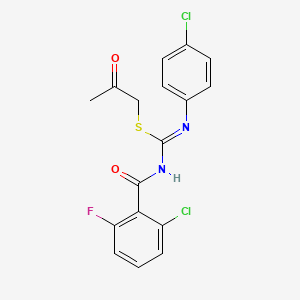

The compound “2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidine ring, and a benzoyl group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperazine and pyrimidine rings might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar functional groups like the carbonyl group and the ether group (in the methoxy group) would likely make it somewhat polar .科学的研究の応用

Synthesis and Antimicrobial Activities : This compound is involved in the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) discussed the synthesis of 1,2,4-triazole derivatives, including compounds related to the mentioned chemical, which showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antibacterial Activity : Patel et al. (2011) described the synthesis of new pyridine derivatives, including those structurally similar to the compound . These derivatives exhibited variable and modest antibacterial and antifungal activities (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds related to this chemical, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were also screened as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Novel Benzodifuranyl Derivatives : The synthesis of novel derivatives involving similar chemical structures has been researched for their potential analgesic and anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Antiproliferative Activity in Cancer Research : Nowicka et al. (2015) reported on the synthesis of Mannich bases derived from similar compounds, which showed significant antiproliferative activity against various cancer cell lines. Such findings are vital for cancer treatment research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).

Design and Synthesis as Cytotoxic Agents : Ghasemi et al. (2020) explored the synthesis of piperazinone derivatives, which are structurally related to the chemical , as potential cytotoxic agents for cancer treatment. This highlights the compound's relevance in oncology research (Ghasemi, Sharifi, & Mojarrad, 2020).

Pharmacologically Active Compounds : Zhukovskaya et al. (2017) conducted experimental studies to identify pharmacologically active compounds among dialkylaminobenzimidazoles, which include derivatives structurally similar to the compound . This work is crucial in the development of new therapeutic agents (Zhukovskaya et al., 2017).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been associated with antidepressant activity , suggesting that this compound may interact with neurotransmitter systems in the brain

Mode of Action

Based on its structural similarity to known antidepressants , it may interact with neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems. This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

Given its potential antidepressant activity , it may influence pathways related to mood regulation, such as the monoamine pathway. This pathway involves neurotransmitters like serotonin, norepinephrine, and dopamine, which are known to play crucial roles in mood regulation .

Result of Action

If it acts as an antidepressant , it could potentially alleviate symptoms of depression by enhancing neurotransmission in the brain. This could result in improved mood and reduced depressive symptoms .

特性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULYPFBVHXYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)